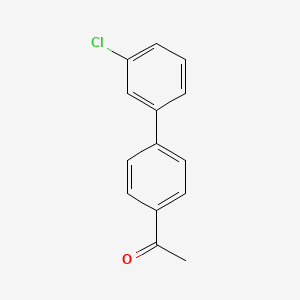

4-Acetyl-3'-chlorobiphenyl

Overview

Description

4-Acetyl-3'-chlorobiphenyl is a chemical compound that belongs to the class of biphenyls, which are organic compounds containing two benzene rings connected by a single bond. The presence of an acetyl group at the fourth position of one benzene ring and a chlorine atom at the third position of the other benzene ring distinguishes this compound from other biphenyl derivatives. The compound's molecular structure and properties are influenced by the substituents on the benzene rings, which can affect its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of biphenyl derivatives, such as 4-Acetyl-3'-chlorobiphenyl, often involves Friedel-Crafts acylation reactions, which are a type of electrophilic aromatic substitution. For instance, the preparation of mono- and diacetyl biphenyl derivatives has been achieved using anhydrous aluminum chloride as a catalyst, demonstrating the effectiveness of this approach in producing acetylated biphenyls . Similarly, the synthesis of related compounds like 4-chloro-2-hydroxyacetophenone has been reported, which involves acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, with an overall yield of about 44% . These methods highlight the versatility of synthetic routes available for the production of acetyl-substituted biphenyls.

Molecular Structure Analysis

The molecular structure of 4-Acetyl-3'-chlorobiphenyl has been elucidated through crystallographic studies. The compound crystallizes in a monoclinic space group, with the two phenyl rings forming a dihedral angle, indicating the degree of rotation between the rings . This structural information is crucial for understanding the compound's reactivity and interactions with other molecules. Additionally, the crystal structure of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been determined, revealing a V-shaped molecule with specific dihedral angles between the benzene rings and stabilization through various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-Acetyl-3'-chlorobiphenyl and similar compounds in chemical reactions can be influenced by the presence of functional groups. For example, the behavior of 3-acetyl-2-aminothiophene in the reaction with Vilsmeier–Haack reagent has been investigated, leading to the synthesis of chlorothieno[2,3-b]pyridine derivatives . Moreover, the photolysis of 4'-chloro-2-hydroxybiphenyl in aqueous acetonitrile solutions has been studied, revealing different behaviors in the presence of water, such as dehydrochlorination and intramolecular proton transfer processes . These studies provide insights into the potential chemical transformations that 4-Acetyl-3'-chlorobiphenyl may undergo under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Acetyl-3'-chlorobiphenyl can be inferred from studies on related compounds. For instance, the IR spectra, crystal structure, and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline have provided detailed information on vibrational frequencies, structural parameters, and thermodynamic properties at different temperatures . Such analyses are essential for understanding the stability and reactivity of the compound. Additionally, the crystal packing and intermolecular interactions observed in the crystal structures of similar compounds contribute to the understanding of the solid-state properties of 4-Acetyl-3'-chlorobiphenyl .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds like 4-acetyl-2'-chlorobiphenyl has been extensively studied. Sutherland and Hoy (1968) determined the crystal structure using X-ray diffraction data, revealing monoclinic crystals and van der Waals interactions between molecules (H. H. Sutherland & T. G. Hoy, 1968).

Environmental Remediation

Studies on compounds like 4-chlorobiphenyl have shown its electrochemical hydrodechlorination in aqueous solutions. Yang, Yu, and Liu (2006) explored this using palladium-loaded cathode materials, demonstrating a significant conversion to biphenyl (Bo Yang, Gang Yu, & Xitao Liu, 2006).

Biodegradation Studies

Massé et al. (1984) analyzed the biodegradation products of 4-chlorobiphenyl, identifying major metabolic products and suggesting various degradation pathways, crucial for understanding environmental impacts and remediation strategies (R. Massé, F. Messier, L. Péloquin, C. Ayotte, & M. Sylvestre, 1984).

Photocatalysis Research

Kuo and Lo (1997) researched the photocatalytic oxidation of 4-chlorobiphenyl using UV-illuminated titanium dioxide, indicating potential for environmental clean-up applications (Kuo & Lo, 1997).

Molecular and Computational Analysis

Ojha (2000, 2001) conducted computational analysis on molecular alignment and ordering of biphenyl derivatives including 4-Acetyl-3'-chlorobiphenyl. These studies provide insights into molecular properties and interactions, useful in materials science and nanotechnology applications (D. P. Ojha, 2000), (D. P. Ojha, 2001).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact changes resulting from these interactions are subject to further investigation.

Biochemical Pathways

It is known that biphenyl derivatives can be involved in various biochemical processes . For instance, some biphenyl derivatives are known to be metabolized by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .

properties

IUPAC Name |

1-[4-(3-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFBYEORCCIAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398917 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3'-chlorobiphenyl | |

CAS RN |

5002-13-1 | |

| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

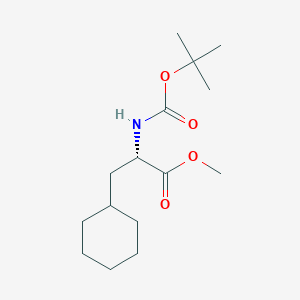

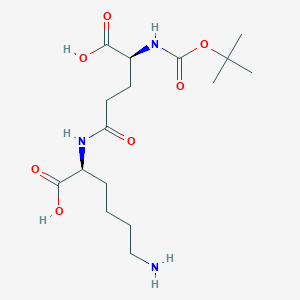

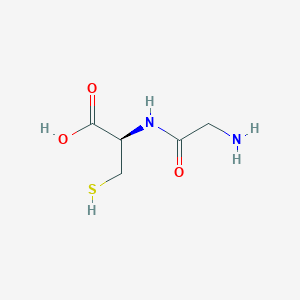

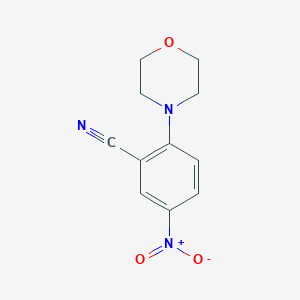

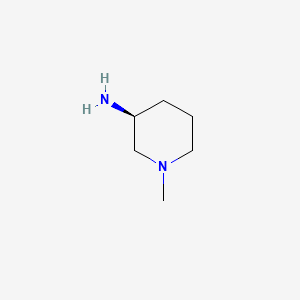

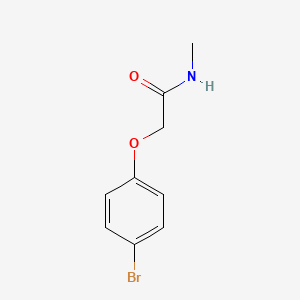

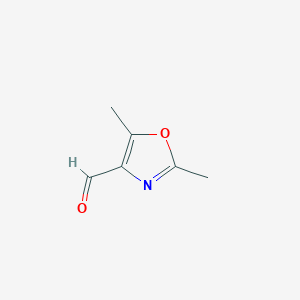

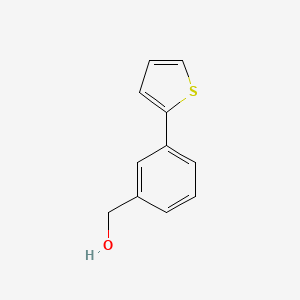

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the molecular ordering of 4-Acetyl-3'-chlorobiphenyl?

A1: Understanding the molecular ordering of ACBP provides insights into its potential liquid crystalline properties. [] The research used computational methods to determine the most energetically favorable arrangements of ACBP molecules, which influences how they pack together and ultimately, their macroscopic behavior. This knowledge is crucial in fields like display technology where liquid crystals play a vital role.

Q2: What computational methods were used to study 4-Acetyl-3'-chlorobiphenyl, and what were the key findings?

A2: The researchers employed a combination of computational chemistry techniques to analyze ACBP. They used the CNDO/2 method to calculate the electronic properties like atomic charges and dipole moments. [, ] Subsequently, they employed modified Rayleigh-Schrödinger perturbation theory and a '6-exp' potential function to model intermolecular interactions and determine the most stable configurations for ACBP molecules. These calculations provided insights into the stacking and in-plane interactions that govern the molecular arrangement of ACBP.

Q3: How does the molecular structure of 4-Acetyl-3'-chlorobiphenyl relate to its potential liquid crystalline properties?

A3: The presence of the biphenyl group in ACBP's structure is a key factor contributing to its potential liquid crystalline behavior. [] Biphenyl systems are known to exhibit liquid crystal phases due to their rigid, elongated shape which promotes ordered packing. The specific positions of the acetyl and chloro substituents further influence the intermolecular interactions, affecting the stability and type of liquid crystal phases that might be formed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)